3-amino-N-cyclopropyl-N-ethylbenzamide
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Overview
Description
3-amino-N-cyclopropyl-N-ethylbenzamide is an organic compound with the molecular formula C12H16N2O It is characterized by the presence of an amino group, a cyclopropyl group, and an ethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopropyl-N-ethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzoyl chloride, cyclopropylamine, and ethylamine.
Formation of Benzamide: Benzoyl chloride reacts with ethylamine to form N-ethylbenzamide.
Amination: The N-ethylbenzamide is then subjected to amination using cyclopropylamine under controlled conditions to introduce the cyclopropyl group.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclopropyl-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or amides.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or cyclopropyl derivatives.
Scientific Research Applications
3-amino-N-cyclopropyl-N-ethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropyl-N-ethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein. This interaction can modulate biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-ethylbenzamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
3-amino-N-cyclopropylbenzamide: Lacks the ethyl group, potentially altering its solubility and interaction with biological targets.
4-amino-N-cyclopropyl-N-ethylbenzamide: Positional isomer with different chemical and biological properties.
Uniqueness
3-amino-N-cyclopropyl-N-ethylbenzamide is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interaction with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-N-ethylbenzamide |
InChI |
InChI=1S/C12H16N2O/c1-2-14(11-6-7-11)12(15)9-4-3-5-10(13)8-9/h3-5,8,11H,2,6-7,13H2,1H3 |
InChI Key |
VUIHSCLLGPXFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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